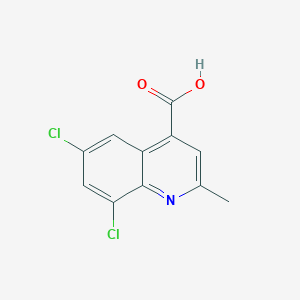

6,8-Dichloro-2-methylquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6,8-dichloro-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7Cl2NO2/c1-5-2-8(11(15)16)7-3-6(12)4-9(13)10(7)14-5/h2-4H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHWSMEWGHBKRLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C=C(C=C(C2=N1)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347356 | |

| Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67059-22-7 | |

| Record name | 6,8-dichloro-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid typically involves the reaction of 2-methylquinoline with chlorinating agents to introduce chlorine atoms at the 6 and 8 positions. This can be achieved using reagents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production methods for quinoline derivatives often employ large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of microwave irradiation and ionic liquid media has been explored to enhance reaction efficiency and reduce the environmental impact of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

6,8-Dichloro-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include quinoline N-oxides, amine derivatives, and various substituted quinoline compounds .

Scientific Research Applications

Chemistry

Building Block for Synthesis

6,8-Dichloro-2-methylquinoline-4-carboxylic acid serves as a crucial building block in the synthesis of more complex quinoline derivatives. Its structural properties allow for modifications that can lead to compounds with enhanced pharmacological profiles or novel industrial applications.

Biology

Enzyme Inhibition Studies

The compound is utilized in biological research to study enzyme inhibition mechanisms. It can effectively bind to the active sites of specific enzymes, thereby blocking substrate access. This property has implications for developing antimicrobial and anticancer agents .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial effects. It has been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent .

Industrial Applications

Dyes and Pigments Production

The compound is also employed in the industrial sector for producing dyes and pigments. Its chemical structure allows it to participate in reactions that yield vibrant colors used in various applications.

Organic Light-Emitting Diodes (OLEDs)

In the field of electronics, this compound is explored for its potential use in organic light-emitting diodes (OLEDs). The unique electronic properties of quinoline derivatives make them suitable for this application.

Anticancer Activity

Several studies have investigated the anticancer potential of this compound. For instance, research demonstrated that this compound exhibited significant cytotoxicity against various cancer cell lines, including A-549 (lung carcinoma) and MCF-7 (breast cancer) cells. The IC50 values ranged from moderate to potent levels compared to standard chemotherapeutic agents like doxorubicin .

Antimicrobial Effects

In a notable study on antimicrobial efficacy, this compound was tested against multiple pathogenic strains. Results indicated that it effectively inhibited growth with minimal inhibitory concentrations comparable to or better than standard antibiotics. This highlights its potential as a novel antimicrobial agent .

Mechanism of Action

The mechanism of action of 6,8-Dichloro-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

This section compares structural analogs of 6,8-dichloro-2-methylquinoline-4-carboxylic acid, focusing on substituent effects, molecular properties, and applications.

Structural and Functional Group Variations

Key Comparisons

Substituent Effects on Reactivity and Solubility Chlorine vs. Hydroxyl Group Impact: 6,8-Dichloro-4-hydroxy-2-methylquinoline-3-carboxylic acid () exhibits higher polarity due to the hydroxyl group, likely improving solubility in polar solvents compared to the non-hydroxylated target compound .

Positional Isomerism

- The carboxylic acid group at position 4 (target compound) versus position 3 () alters electronic distribution and hydrogen-bonding capacity, influencing intermolecular interactions and crystallinity .

Applications Quinoline derivatives with halogen substituents (e.g., 8-Chloro-2-(4-methylphenyl)quinoline-4-carboxylic acid) are prioritized in medicinal chemistry for their bioactivity, while methyl- or methoxy-substituted analogs (e.g., ) serve as intermediates in synthetic workflows .

Research Findings and Limitations

- Synthesis Challenges : Halogenation at positions 6 and 8 (as in the target compound) may require controlled reaction conditions to avoid over-substitution, as seen in diazo-coupling methods for related compounds () .

- Data Gaps: Limited solubility and stability data for analogs (e.g., ) hinder precise property predictions for the target compound.

Biological Activity

6,8-Dichloro-2-methylquinoline-4-carboxylic acid (DCMQCA) is a quinoline derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, mechanisms of action, and biological effects, supported by data tables and research findings.

Chemical Structure and Properties

DCMQCA features a unique substitution pattern that contributes to its biological properties. The molecular formula is with a molecular weight of 229.07 g/mol. Its structure includes a quinoline ring system, which is known for its role in various medicinal applications.

DCMQCA exhibits biological activity primarily through:

- Enzyme Inhibition : It can inhibit the activity of specific enzymes by binding to their active sites, thus blocking substrate access.

- Antimicrobial Activity : The compound shows potential against various microbial strains, likely through mechanisms involving disruption of microbial cell functions.

- Anticancer Properties : DCMQCA has been evaluated for its cytotoxic effects against cancer cell lines, indicating its potential as an anticancer agent.

Biological Activity Overview

The biological activities of DCMQCA can be summarized in the following table:

Case Studies and Research Findings

- Anticancer Activity :

-

Antimicrobial Effects :

- Research demonstrated that DCMQCA effectively inhibited the growth of several bacterial strains, including E. coli and S. aureus, suggesting its potential as an antimicrobial agent .

- EGFR Inhibition :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6,8-Dichloro-2-methylquinoline-4-carboxylic acid, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via the Pfitzinger reaction, which involves condensation of isatin derivatives with dichloro-substituted diketones under alkaline conditions. Alternatively, cyclization of substituted anilines with appropriate carbonyl precursors in the presence of acid catalysts (e.g., polyphosphoric acid) is effective. Optimization includes temperature control (80–120°C), use of Pd-based catalysts (e.g., PdCl₂(PPh₃)₂) for regioselective halogenation, and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Yield improvements (~60–75%) are achieved by slow reagent addition and inert atmosphere maintenance .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.5–8.5 ppm, carboxylic acid proton at δ 12–13 ppm).

- Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion peak at m/z 221.64 (C₁₁H₈Cl₂NO₂) .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% formic acid) assesses purity (>95%).

- X-ray Crystallography : For unambiguous structural confirmation, single-crystal X-ray diffraction resolves Cl and methyl group positions .

Q. What analytical techniques are recommended for detecting byproducts in the synthesis of this compound?

- Methodological Answer :

- LC-MS : Identifies non-volatile byproducts (e.g., mono-chloro intermediates or decarboxylated derivatives).

- TLC Monitoring : Silica gel TLC (UV visualization) tracks reaction progress and detects side products during synthesis.

- GC-MS : Analyzes volatile impurities, such as unreacted starting materials or solvent residues .

Advanced Research Questions

Q. How can regioselectivity challenges in introducing chlorine atoms at the 6 and 8 positions be addressed?

- Methodological Answer :

- Directing Groups : Use a methyl group at position 2 to sterically and electronically guide electrophilic chlorination.

- Halogen Dance Reactions : Employ CuCl₂ or N-chlorosuccinimide (NCS) under controlled conditions to shift Cl atoms to desired positions.

- Computational Modeling : DFT calculations predict reactive sites and optimize reaction pathways .

Q. What strategies mitigate decomposition of the compound under acidic or basic conditions?

- Methodological Answer :

- pH Stability Studies : Conduct kinetic stability tests in buffers (pH 2–12) to identify degradation thresholds.

- Protective Groups : Temporarily protect the carboxylic acid (e.g., as a methyl ester) during reactions requiring strong bases.

- Storage : Store at –20°C under nitrogen to prevent hydrolysis or oxidation, as recommended in safety protocols .

Q. How do dichloro substitutions at positions 6 and 8 influence bioactivity compared to mono-chloro analogues?

- Methodological Answer :

- SAR Studies : Compare MIC values against E. coli and S. aureus to evaluate enhanced antimicrobial activity due to increased lipophilicity from Cl atoms.

- Enzyme Binding Assays : Use fluorescence quenching or SPR to measure affinity for target enzymes (e.g., DNA gyrase).

- Computational Docking : Molecular docking (AutoDock Vina) predicts interactions between Cl substituents and hydrophobic enzyme pockets .

Notes

- Stability and reactivity data should be cross-validated using multiple techniques (e.g., NMR, HPLC) to ensure reproducibility.

- Advanced questions emphasize mechanistic insights and comparative studies, distinguishing them from basic characterization queries.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.